molecular formula C10H15NO2S3 B14445941 1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate CAS No. 79691-58-0

1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate

Cat. No.: B14445941
CAS No.: 79691-58-0
M. Wt: 277.4 g/mol
InChI Key: YQXAGICLSVZKBF-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate is a complex organic compound that features a thiophene ring fused with a piperidine carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate typically involves the reaction of thiophene derivatives with piperidine and carbodithioate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophene-3-sulfonyl chloride: A related compound with similar structural features but different functional groups.

    2-(1,1-Dioxo-1H-1lambda~6~-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: Another compound with a thiophene ring and additional functional groups.

Uniqueness

1,1-Dioxo-2,5-dihydro-1H-1lambda~6~-thiophen-3-yl piperidine-1-carbodithioate is unique due to its specific combination of a thiophene ring and piperidine carbodithioate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

79691-58-0

Molecular Formula

C10H15NO2S3

Molecular Weight

277.4 g/mol

IUPAC Name

(1,1-dioxo-2,5-dihydrothiophen-3-yl) piperidine-1-carbodithioate

InChI

InChI=1S/C10H15NO2S3/c12-16(13)7-4-9(8-16)15-10(14)11-5-2-1-3-6-11/h4H,1-3,5-8H2

InChI Key

YQXAGICLSVZKBF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SC2=CCS(=O)(=O)C2

Origin of Product

United States

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